molecular formula C24H31N5O2S B2660147 N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1189961-08-7

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2660147
CAS No.: 1189961-08-7
M. Wt: 453.61
InChI Key: HUKHUVIRWRVHFA-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a pyrimidine ring, and a piperidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperidine-containing molecules. Examples include:

  • N-cyclopropyl-2,4,6-triamino-1,3,5-triazine
  • N-cyclopropyl-1,3,5-triazine-2,4,6-triamine

Uniqueness

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-cyclopropyl-1-[6-({[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and features a unique structural composition that includes a cyclopropyl group, a piperidine ring, and a pyrimidine moiety with a sulfanyl substituent. Its molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 453.61 g/mol.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple chemical reactions designed to construct its intricate structure. Key steps include the formation of the pyrimidine core and the incorporation of functional groups that enhance its pharmacological properties. The reaction conditions are critical for optimizing yield and purity, often requiring precise control over temperature, pressure, and solvent systems.

Biological Activity

This compound has shown promise in various biological assays:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it may possess significant efficacy against certain bacterial strains.
  • Mechanism of Action : The exact mechanism through which this compound exerts its biological effects is still under investigation. It is believed to interact with specific enzymes or receptors within target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds in the cyclopropyl class:

Study ReferenceCompoundBiological ActivityFindings
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideCannabinoid receptor activityExhibited favorable pharmacological profiles with significant efficacy in reducing serum lipid parameters
N-(3-fluorophenyl)-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamideAntimicrobial activityDemonstrated notable antimicrobial effects against various bacterial strains

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are not yet fully characterized; however, related compounds have shown acceptable metabolic stability in human liver microsomes. Ongoing research aims to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to better understand its therapeutic potential.

Properties

IUPAC Name

N-cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2S/c1-15-10-16(2)23(17(3)11-15)28-21(30)13-32-22-12-20(25-14-26-22)29-8-6-18(7-9-29)24(31)27-19-4-5-19/h10-12,14,18-19H,4-9,13H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKHUVIRWRVHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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